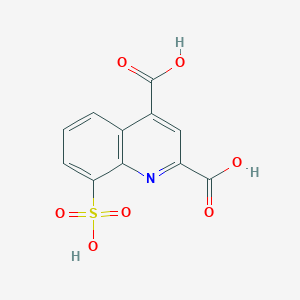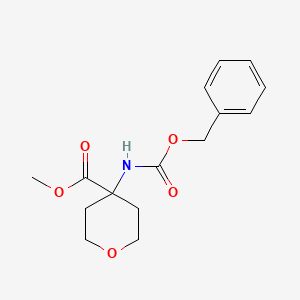
Methyl 4-(Cbz-amino)tetrahydropyran-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(Cbz-amino)tetrahydropyran-4-carboxylate is a chemical compound with the molecular formula C15H19NO5 and a molecular weight of 293.32 g/mol . It is known for its unique structure, which includes a tetrahydropyran ring and a carbobenzyloxy (Cbz) protected amino group. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(Cbz-amino)tetrahydropyran-4-carboxylate typically involves the protection of an amino group with a carbobenzyloxy (Cbz) group, followed by the formation of the tetrahydropyran ring. The reaction conditions often include the use of solvents like dichloromethane and reagents such as diisopropylethylamine (DIPEA) and carbonyldiimidazole (CDI) .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes maintaining the purity and yield of the product through careful control of reaction parameters and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(Cbz-amino)tetrahydropyran-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can remove the Cbz protecting group, revealing the free amino group.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino group positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Hydrogen gas (H2) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce free amines .
Aplicaciones Científicas De Investigación
Methyl 4-(Cbz-amino)tetrahydropyran-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-(Cbz-amino)tetrahydropyran-4-carboxylate involves its interaction with various molecular targets. The Cbz protecting group can be selectively removed under specific conditions, allowing the free amino group to participate in further reactions. This compound can act as an intermediate in the synthesis of biologically active molecules, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-(phenylmethoxycarbonylamino)oxane-4-carboxylate: Similar structure with a phenylmethoxycarbonyl group instead of the Cbz group.
4-Aminotetrahydropyran: Lacks the ester and Cbz protecting group, making it more reactive.
Uniqueness
Methyl 4-(Cbz-amino)tetrahydropyran-4-carboxylate is unique due to its combination of a tetrahydropyran ring and a Cbz-protected amino group. This structure provides stability and reactivity, making it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
1427475-27-1 |
|---|---|
Fórmula molecular |
C15H19NO5 |
Peso molecular |
293.31 g/mol |
Nombre IUPAC |
methyl 4-(phenylmethoxycarbonylamino)oxane-4-carboxylate |
InChI |
InChI=1S/C15H19NO5/c1-19-13(17)15(7-9-20-10-8-15)16-14(18)21-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,16,18) |
Clave InChI |
OLNUGSFVZYMBJU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(CCOCC1)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


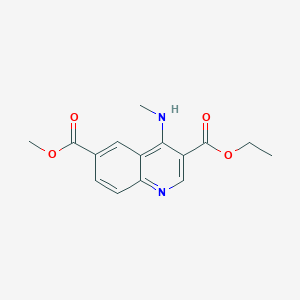



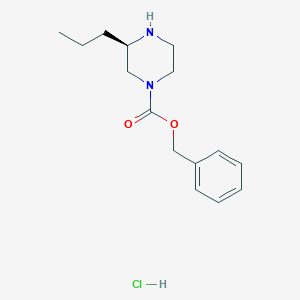
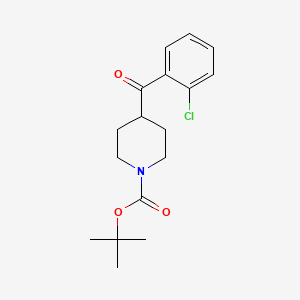



![7-Methoxy-4-{[(1R)-1-phenylethyl]amino}quinazolin-6-ol](/img/structure/B11835983.png)
![[(7-Bromo-5-chloroquinolin-8-yl)oxy]acetonitrile](/img/structure/B11835991.png)
![Benzamide, N-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]-](/img/structure/B11835997.png)

